Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 63844-89-3
VCID: VC17308052
InChI: InChI=1S/C17H24N2O2/c1-3-4-5-6-17(20)18-10-9-13-12-19-16-8-7-14(21-2)11-15(13)16/h7-8,11-12,19H,3-6,9-10H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-

CAS No.: 63844-89-3

Cat. No.: VC17308052

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- - 63844-89-3

Specification

CAS No. 63844-89-3
Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide
Standard InChI InChI=1S/C17H24N2O2/c1-3-4-5-6-17(20)18-10-9-13-12-19-16-8-7-14(21-2)11-15(13)16/h7-8,11-12,19H,3-6,9-10H2,1-2H3,(H,18,20)
Standard InChI Key UQVBBCGFPNPSGR-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- comprises three distinct regions:

  • Indole Core: A bicyclic structure featuring a benzene ring fused to a pyrrole ring, substituted with a methoxy group at the 5-position .

  • Ethyl Linker: A two-carbon chain connecting the indole nitrogen to the amide functional group.

  • Hexanamide Tail: A six-carbon aliphatic chain terminating in a carboxamide group.

The IUPAC name, NN-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide, reflects this arrangement. The canonical SMILES string CCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC\text{CCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC} provides a linear representation of its connectivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H24N2O2\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight288.4 g/mol
Exact Mass288.184 Da
Topological Polar SA57.6 Ų
LogP (Octanol-Water)4.26

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-, typically involves a two-step process :

  • Preparation of 5-Methoxytryptamine:

    • 5-Methoxyindole is alkylated with ethylene diamine under reductive conditions to yield 5-methoxytryptamine, a precursor .

  • Acylation with Hexanoyl Chloride:

    • 5-Methoxytryptamine reacts with hexanoyl chloride in the presence of a base (e.g., triethylamine) to form the final amide via nucleophilic acyl substitution.

The reaction proceeds at room temperature in anhydrous dichloromethane, achieving yields of ~70% after purification by column chromatography .

Table 2: Synthesis Parameters

ParameterCondition
SolventDichloromethane
Temperature25°C
Reaction Time12–24 hours
Purification MethodSilica Gel Chromatography

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks at δ 10.8 ppm (indole NH), δ 3.8 ppm (methoxy OCH₃), and δ 2.2–1.3 ppm (hexanamide aliphatic protons).

  • ¹³C NMR: Carbonyl resonance at δ 172 ppm, aromatic carbons between δ 110–150 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Mass Spectrometry

  • ESI-MS displays a molecular ion peak at m/z 288.4 [M+H]⁺, consistent with the molecular weight .

Future Directions

  • Pharmacological Profiling: In vitro assays to evaluate affinity for melatonin and serotonin receptors.

  • Toxicokinetic Studies: ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling in preclinical models.

  • Environmental Fate Analysis: Biodegradability and ecotoxicology assessments under OECD guidelines.

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